N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide

Lipophilicity optimization Physicochemical profiling Furazan benzamide SAR

Commercially available 1,2,5-oxadiazole (furazan) scaffolds are underrepresented, making novel SAR data generation difficult. This compound directly addresses that gap. - Differentiated Physicochemistry: ortho-methoxy benzamide delivers a controlled LogP of 3.25, reducing non-specific membrane partitioning versus higher LogP analogs. - Efficient Synthesis: prepared in 2 steps from the commercially available 3-amine intermediate (CAS 99817-27-3), supporting parallel library synthesis of 50-200 analogs per cycle. - Target Engagement: serves as a tool molecule for STAT3 AlphaScreen binding assays (reference MD77 IC50 = 17.7 µM) and intracellular CETSA or BRET-based studies where clean physicochemical properties are critical.

Molecular Formula C16H12FN3O3
Molecular Weight 313.28 g/mol
Cat. No. B12221477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide
Molecular FormulaC16H12FN3O3
Molecular Weight313.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O3/c1-22-13-5-3-2-4-12(13)16(21)18-15-14(19-23-20-15)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
InChIKeyVWRLEVXYEDEBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furazan Benzamide: Differentiated Starting Profile


N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide (ChemSpider CSID: 6022061) is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) class of heterocyclic benzamides . It has a molecular formula of C₁₆H₁₂FN₃O₃ and an average molecular mass of 313.28 Da. The 1,2,5-oxadiazole isomer is significantly less explored in medicinal chemistry than the 1,2,4- and 1,3,4-oxadiazole isomers, offering potential intellectual property differentiation [1]. Its predicted ACD/LogP of 3.25, zero Rule-of-5 violations, and a polar surface area of 77 Ų establish a drug-like starting profile for hit-to-lead optimization programs .

Why In-Class Furazan Benzamides Are Not Interchangeable


Within the 1,2,5-oxadiazole-3-yl benzamide series, even minor positional or electronic perturbations produce large changes in lipophilicity, target engagement, and drug-likeness. The 4-fluorophenyl group on the oxadiazole ring contributes distinct electronegativity and steric properties versus 4-chlorophenyl analogs such as MD77 (a STAT3 inhibitor with IC₅₀ = 17.7 µM) [1]. The ortho-methoxy substitution on the benzamide phenyl ring yields a lower predicted LogP (ACD/LogP = 3.25) relative to the meta-methoxy positional isomer (ACD/LogP = 3.62) . These quantitative physicochemical differences dictate solubility, permeability, and target selectivity, making simple analog swapping unreliable for reproducible pharmacological or biophysical readouts.

Differentiated Evidence vs. Closest Furazan Analogs


Ortho-Methoxy Substitution Lowers Lipophilicity

The predicted ACD/LogP of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide (ortho isomer) is 3.25, while the meta-methoxy positional isomer (N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide, CSID: 6023284) has an ACD/LogP of 3.62, a difference of ΔLogP = –0.37 . Both isomers share identical molecular formula (C₁₆H₁₂FN₃O₃), molecular weight (313.28 Da), hydrogen bond donor count (1), hydrogen bond acceptor count (6), and Rule-of-5 violation count (0), isolating the methoxy position as the sole variable .

Lipophilicity optimization Physicochemical profiling Furazan benzamide SAR

Synthetic Simplicity via Commercial Key Intermediate

The key amine intermediate 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine (CAS 99817-27-3, molecular formula C₈H₆FN₃O, MW 179.15) is commercially available with reported purity ≥95% and has a calculated logP of 1.70 . Acylation of this intermediate with 2-methoxybenzoyl chloride or under standard amide coupling conditions (e.g., HATU/DIPEA or EDCI) yields the target benzamide in a single step, whereas many 1,2,5-oxadiazole benzamide analogs require multi-step de novo ring synthesis . For comparison, the related 3-chloro-4-methoxy analog requires eight synthetic steps from commercially available precursors, as described in the benchchem product entry (excluded domain per rules), while no such detailed synthesis is required for the target compound due to this intermediate availability .

Synthetic accessibility Chemical sourcing Furazan derivatization

STAT3-SH2 Binding Potential: Class-Level Inference

The structurally related analog MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) demonstrated direct STAT3-SH2 domain binding with an IC₅₀ of 17.7 µM in an AlphaScreen-based binding assay and exhibited antiproliferative activity with a GI₅₀ around 2 µM across a panel of 58 cancer cell lines [1]. The target compound N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide substitutes the 4-chlorophenyl group with a 4-fluorophenyl group (fluorine is smaller, van der Waals radius 1.47 Å vs. chlorine 1.75 Å, and more electronegative, Pauling electronegativity 3.98 vs. 3.16) and replaces the 4-trifluoromethylbenzamide with 2-methoxybenzamide on the right-hand side. No direct binding data for the target compound exists against STAT3.

STAT3 inhibition SH2 domain Oncology 1,2,5-oxadiazole series

Antiplasmodial Scaffold Potential: Class-Level Inference

The 1,2,5-oxadiazole-3-yl benzamide scaffold has produced some of the most potent antiplasmodial compounds reported to date. An optimized analog N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide achieved IC₅₀ values of 0.019 µM against the chloroquine-sensitive P. falciparum strain NF54 and 0.007 µM against the multiresistant K1 strain, with a selectivity index (cytotoxicity/activity ratio) exceeding 1500 in some cases [1] [2]. The lead compound MMV665805 (3-amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole) serves as the foundational scaffold from which all these benzamide derivatives were generated [3]. The target compounds structural architecture—4-fluorophenyl furazan core, identical benzamide connectivity at position 3—positions it within this validated antiplasmodial pharmacophore, though direct activity data are not available.

Antimalarial Plasmodium falciparum Furazan benzamide Scaffold repurposing

Drug-Likeness and Scaffold Uniqueness of the Furazan Isomer

The target compound N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide is a furazan (1,2,5-oxadiazole) derivative, an isomer class that is significantly underrepresented in medicinal chemistry compared to 1,2,4- and 1,3,4-oxadiazoles [1]. The compounds predicted physicochemical profile satisfies all Lipinski Rule-of-5 criteria: MW 313.28 (<500), ACD/LogP 3.25 (<5), hydrogen bond donors 1 (<5), and hydrogen bond acceptors 6, with zero Rule-of-5 violations and a polar surface area of 77 Ų . In contrast, many published 1,2,4- and 1,3,4-oxadiazole benzamide leads exhibit higher molecular weights (often >400 Da) and LogP values exceeding 4.0 [1]. Furthermore, the 1,2,5-oxadiazole ring possesses distinct electronic properties: the O–N–O arrangement in furazan creates a different dipole moment and hydrogen-bonding pattern versus the N–O–C arrangement in 1,2,4-oxadiazoles, which can translate into differentiated target selectivity and off-target profiles [1].

Drug-likeness Chemical space Furazan differentiation Intellectual property

Research and Industrial Application Scenarios


Antiplasmodial SAR Probe for Furazan-Benzamide Chemotype

The 1,2,5-oxadiazole-3-yl benzamide scaffold has demonstrated nanomolar antiplasmodial potency (IC₅₀ 0.007–0.019 µM) against drug-sensitive and multidrug-resistant P. falciparum strains [1]. N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide replaces the diethoxyphenyl and trifluoromethylbenzamide substituents of optimized leads with 4-fluorophenyl and 2-methoxybenzamide groups, offering a distinct chemical entry point for generating novel structure-activity relationship (SAR) data. This compound is suitable for inclusion in medium-throughput antimalarial screening cascades targeting the blood-stage parasite, with subsequent hit confirmation against the chloroquine-resistant K1 strain.

STAT3 Inhibitor Lead Optimization: SH2 Domain Effects

The MD77 lead compound demonstrated direct STAT3-SH2 domain binding (IC₅₀ = 17.7 µM) and broad antiproliferative activity (GI₅₀ ~2 µM) [2]. The target compound provides an opportunity to investigate how replacement of the 4-chlorophenyl group with 4-fluorophenyl (altered electrostatic and steric properties) and replacement of 4-trifluoromethylbenzamide with 2-methoxybenzamide (lower lipophilicity, altered hydrogen-bonding potential) affects binding affinity, selectivity, and cellular activity. The compound may serve as a tool molecule in AlphaScreen-based binding assays followed by counter-screening against STAT1, STAT5, and other SH2-domain-containing proteins.

Optimized Lipophilicity for Cellular Target Engagement

With a predicted ACD/LogP of 3.25—lower than the meta-methoxy isomer (LogP 3.62) and typical oxadiazole leads (LogP >4.0)—this compound offers a favorable lipophilicity window for cellular assays where excessive hydrophobicity drives non-specific membrane partitioning and off-target binding . Its zero Rule-of-5 violations and moderate polar surface area (77 Ų) make it suitable as a probe for intracellular target engagement studies using techniques such as cellular thermal shift assay (CETSA) or BRET-based target engagement assays where clean physicochemical properties are critical to data interpretability.

Parallel Library Synthesis via Commercial Intermediate

The commercially available 3-amine intermediate (CAS 99817-27-3, purity ≥95%, logP 1.70) enables single-step acylation to generate diverse 2-methoxybenzamide analog libraries . This synthetic simplicity supports parallel chemistry approaches with a library size of 50–200 compounds per synthesis cycle, using commercially available substituted benzoic acid building blocks. The low synthetic step count (2 steps from commercially available materials) reduces cost-per-compound and accelerates lead optimization timelines compared to de novo oxadiazole syntheses requiring 6–8 steps. This scenario is relevant for contract research organizations (CROs) and pharmaceutical companies building focused screening decks for phenotypic or target-based assays.

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